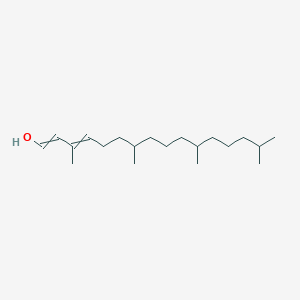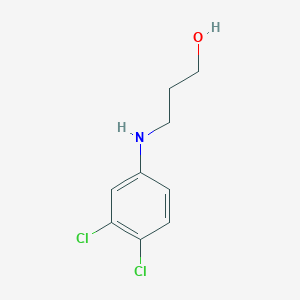![molecular formula C15H33NO B14483609 3-[(2,4-Diethyloctyl)oxy]propan-1-amine CAS No. 65626-25-7](/img/structure/B14483609.png)
3-[(2,4-Diethyloctyl)oxy]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Diethyloctyl)oxy]propan-1-amine is an organic compound with the molecular formula C15H33NO and a molecular weight of 243.43 g/mol . This compound is characterized by the presence of an amine group attached to a propyl chain, which is further connected to an ether group substituted with a 2,4-diethyloctyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Diethyloctyl)oxy]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,4-diethyloctanol in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,4-Diethyloctyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various ether derivatives.
Aplicaciones Científicas De Investigación
3-[(2,4-Diethyloctyl)oxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-Diethyloctyl)oxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-ethylhexoxy)propan-1-amine: Similar structure with an ethylhexyl group instead of a diethyloctyl group.
3-(benzyloxy)propan-1-amine: Contains a benzyloxy group instead of a diethyloctyl group.
3-(cyclohexyloxy)propan-1-amine: Contains a cyclohexyloxy group instead of a diethyloctyl group.
Uniqueness
The presence of the diethyloctyl group enhances its hydrophobicity and may influence its interaction with biological membranes and other hydrophobic environments .
Propiedades
Número CAS |
65626-25-7 |
|---|---|
Fórmula molecular |
C15H33NO |
Peso molecular |
243.43 g/mol |
Nombre IUPAC |
3-(2,4-diethyloctoxy)propan-1-amine |
InChI |
InChI=1S/C15H33NO/c1-4-7-9-14(5-2)12-15(6-3)13-17-11-8-10-16/h14-15H,4-13,16H2,1-3H3 |
Clave InChI |
WTDJRCPAFNZXBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(CC)COCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
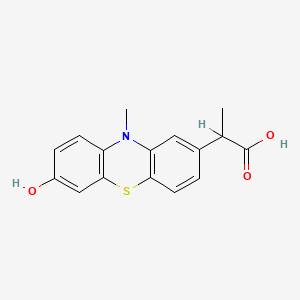

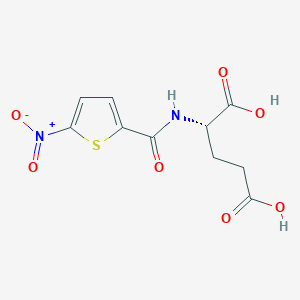
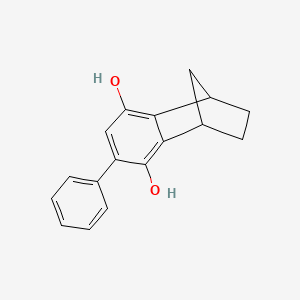
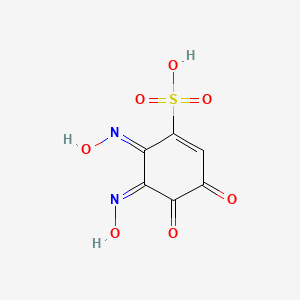

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

